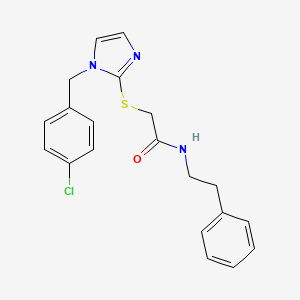

2-((1-(4-chlorobenzyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide

CAS No.: 869346-78-1

Cat. No.: VC4332985

Molecular Formula: C20H20ClN3OS

Molecular Weight: 385.91

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 869346-78-1 |

|---|---|

| Molecular Formula | C20H20ClN3OS |

| Molecular Weight | 385.91 |

| IUPAC Name | 2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(2-phenylethyl)acetamide |

| Standard InChI | InChI=1S/C20H20ClN3OS/c21-18-8-6-17(7-9-18)14-24-13-12-23-20(24)26-15-19(25)22-11-10-16-4-2-1-3-5-16/h1-9,12-13H,10-11,14-15H2,(H,22,25) |

| Standard InChI Key | SGMVVGZUFHFFRF-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CCNC(=O)CSC2=NC=CN2CC3=CC=C(C=C3)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

The compound’s structure comprises:

-

A 1H-imidazole core substituted at the 1-position with a 4-chlorobenzyl group.

-

A thioether linkage (-S-) at the 2-position of the imidazole ring.

-

An acetamide moiety connected to the thioether, which is further substituted with a phenethyl group.

The IUPAC name, 2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(2-phenylethyl)acetamide, reflects this arrangement . The 4-chlorobenzyl group introduces electron-withdrawing effects, potentially influencing reactivity and intermolecular interactions.

Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 385.9 g/mol | |

| SMILES | C1=CC=C(C=C1)CCNC(=O)CSC2=NC=CN2CC3=CC=C(C=C3)Cl | |

| Key Functional Groups | Imidazole, thioether, acetamide, phenethyl |

The presence of a thioether group enhances lipid solubility, which may improve membrane permeability in biological systems.

Synthesis and Optimization

General Synthetic Route

The synthesis involves a multi-step sequence:

-

Imidazole Ring Formation: Condensation of 4-chlorobenzylamine with glyoxal and ammonium acetate yields the 1-(4-chlorobenzyl)-1H-imidazole intermediate.

-

Thioether Introduction: Reaction of the imidazole with chloroacetyl chloride in the presence of a base (e.g., KCO) forms the thioether linkage.

-

Acetamide Functionalization: Coupling the thioether intermediate with phenethylamine using carbodiimide reagents (e.g., EDCI/HOBt) generates the final product.

Key Challenges

-

Regioselectivity: Ensuring substitution at the 2-position of the imidazole requires careful control of reaction conditions.

-

Purification: The hydrophobic phenethyl group complicates chromatographic separation, necessitating optimized solvent systems (e.g., hexane/ethyl acetate gradients).

Analytical Characterization

Spectroscopic Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume